1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine
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Overview
Description
1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine is an organic compound that features a methoxyphenyl group and a trifluoromethylbenzyl group attached to a propanamine backbone
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxybenzaldehyde with 4-(trifluoromethyl)benzylamine under specific conditions to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy or trifluoromethyl groups are replaced by other functional groups using appropriate reagents and conditions.
Scientific Research Applications
1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine can be compared with similar compounds such as:
4-methoxyamphetamine: Both compounds contain a methoxyphenyl group, but differ in their overall structure and functional groups.
4-(trifluoromethyl)benzyl alcohol: This compound shares the trifluoromethylbenzyl group but lacks the amine functionality present in this compound.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-[[4-(trifluoromethyl)phenyl]methyl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO/c1-13(11-14-5-9-17(23-2)10-6-14)22-12-15-3-7-16(8-4-15)18(19,20)21/h3-10,13,22H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTTZHIQRNFIGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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